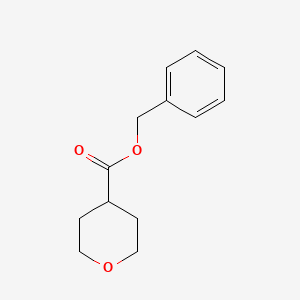

Benzyl tetrahydro-2H-pyran-4-carboxylate

概要

説明

Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.26 g/mol . The compound is also known by other names such as benzyl oxane-4-carboxylate .

Molecular Structure Analysis

The InChI string of Benzyl tetrahydro-2H-pyran-4-carboxylate isInChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . Its Canonical SMILES string is C1COCCC1C(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

Benzyl tetrahydro-2H-pyran-4-carboxylate has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 220.109944368 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 16 .科学的研究の応用

Synthesis of Natural Products

The 2H-pyran ring, a core structure in Benzyl tetrahydro-2H-pyran-4-carboxylate, is a prevalent motif in many natural products. Its presence is crucial in the synthesis of complex molecules found in nature. Researchers utilize this compound as a key intermediate to construct various natural product analogs, which can lead to the discovery of new drugs and therapeutic agents .

Development of Antiviral Agents

Compounds containing the 2H-pyran ring system have been explored for their potential antiviral properties. Benzyl tetrahydro-2H-pyran-4-carboxylate, with its stable pyran ring, could serve as a scaffold for developing novel antiviral medications that target specific stages of viral replication .

Anticancer Research

The unique structure of Benzyl tetrahydro-2H-pyran-4-carboxylate may interfere with DNA and RNA processes, which is why it’s being investigated for its anticancer properties. It could be used to create compounds that inhibit cancer cell proliferation and could lead to new treatments for various types of cancer .

特性

IUPAC Name |

benzyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl tetrahydro-2H-pyran-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)